Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-
Overview
Description
“Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)-” is a chemical compound . It contains a total of 45 bonds, including 25 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Oxazole .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 45 bonds, which consist of 25 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Oxazole .Scientific Research Applications
. It is characterized by its distinct structure, which comprises two adjacent atoms that aren’t carbon within the ring .
- Medicine : Oxazole and its derivatives serve as the structural basis for several drugs, including linezolid, an antibiotic used to treat certain bacterial infections, and raltegravir, an antiretroviral drug used in the treatment of HIV .
- Biological Activity and Drug Design : Oxazole-based compounds have been the focus of considerable research due to their wide range of biological activities. Various oxazole derivatives have been found to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them suitable for drug design and development .
- Natural Products : Oxazoles can also be found in natural products like the light-emitting compounds of certain bioluminescent organisms .
properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)-methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-20(12-13-21)18-19-16(14-8-4-2-5-9-14)17(22-18)15-10-6-3-7-11-15/h2-11,21H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSJARZIUCHGQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174500 | |
Record name | Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)- | |
CAS RN |
20503-78-0 | |
Record name | Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 4,5-diphenyl-2-(N-(2-hydroxyethyl)-N-methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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